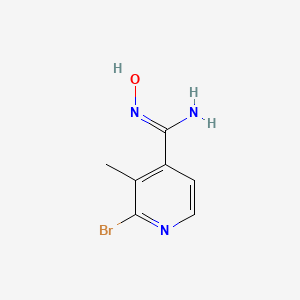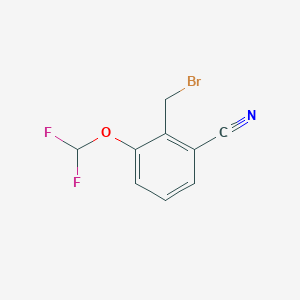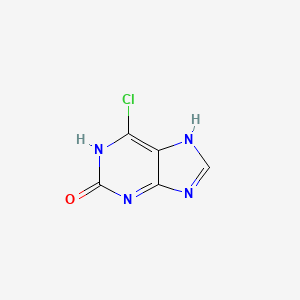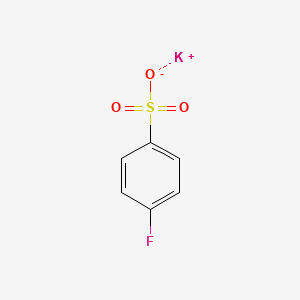
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the aminopyrimidine moiety in this compound further enhances its chemical versatility and potential biological activity.
Preparation Methods
The synthesis of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thietane derivatives and other sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Thietane derivatives, including this compound, have shown potential as antidepressant agents.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but with different substituents on the thietane ring, leading to variations in their chemical and biological properties.
3-Phenylsulfanylthietane-1,1-dioxides: . The uniqueness of this compound lies in its combination of the aminopyrimidine and thietane moieties, which provides a distinct set of chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10N4O2S |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-N-(1,1-dioxothietan-3-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-9-7(10-2-5)11-6-3-14(12,13)4-6/h1-2,6H,3-4,8H2,(H,9,10,11) |
InChI Key |
BQXIMVPLFXFLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)











